molecular formula C20H17N3OS B2697317 N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide CAS No. 2034451-43-7

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide

Cat. No.: B2697317
CAS No.: 2034451-43-7
M. Wt: 347.44
InChI Key: GNPVJXBZYSGBOG-UHFFFAOYSA-N
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Description

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a naphthamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple heterocyclic rings in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

    Attachment of the naphthamide group: This step involves the reaction of the intermediate compound with a naphthoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated derivatives, substituted thiophenes or pyrazoles

Scientific Research Applications

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide has several scientific research applications:

    Medicinal Chemistry: The compound’s heterocyclic structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique electronic properties may be useful in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic devices.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential binding affinity to various biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide
  • N-(2-(3-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide
  • N-(2-(3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide

Uniqueness

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c24-20(18-7-3-5-15-4-1-2-6-17(15)18)21-10-12-23-11-8-19(22-23)16-9-13-25-14-16/h1-9,11,13-14H,10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPVJXBZYSGBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCN3C=CC(=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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